Asymmetric Reduction Amination: This method, described in patents relating to the synthesis of saxagliptin [, ], utilizes 2-(3-hydroxyl-1-adamantyl)-2-oxo-tert-butyl acetate as the starting material. It undergoes an asymmetric reduction amination reaction with benzylamine in the presence of a chiral acylamino alcohol catalyst. Subsequent hydrolysis of the ester group yields 3-hydroxyl-1-adamantyl-D-glycine. Finally, reaction with di-tert-butyl dicarbonate ester affords Tert-Butyl N-(3-Amino-1-adamantyl)carbamate.
Saxagliptin: It serves as a key intermediate in the preparation of saxagliptin [, ], a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The adamantyl group in saxagliptin is thought to contribute to its long duration of action by enhancing its binding affinity to DPP-4.
BMS-477118: Patents indicate its use in the synthesis of BMS-477118 [], a potent and selective inhibitor of p38 MAP kinase, a target for inflammatory and autoimmune diseases. The incorporation of the adamantyl group in BMS-477118 may improve its pharmacokinetic properties, such as metabolic stability and oral bioavailability.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4